N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide typically involves the condensation of 5-chloroindole with N-(3-acetylaminophenyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide is unique due to its specific structural features, such as the presence of the acetylamino group and the 5-chloroindole moiety.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(5-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-9-14(19)5-6-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
UYTDQGNPOOYGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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